molecular formula C20H12ClFN6O2 B2740970 5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1251550-50-1

5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2740970
CAS No.: 1251550-50-1
M. Wt: 422.8
InChI Key: QHLZTVJPMLTPND-UHFFFAOYSA-N
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Description

5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a piperidine ring, a benzothiazinone moiety, and a methoxy-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multiple steps, including the formation of the benzothiazinone core, the piperidine ring, and the final coupling of these components. Common synthetic routes may include:

    Formation of Benzothiazinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of Piperidine Ring: The piperidine ring can be synthesized through various methods, including reductive amination or cyclization of appropriate precursors.

    Coupling Reaction: The final step involves coupling the benzothiazinone core with the piperidine ring using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Comparison with Similar Compounds

5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one can be compared with similar compounds to highlight its uniqueness. Similar compounds may include:

    N-(2-methoxyphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-3-carboxamide: Lacks the methyl group on the phenyl ring.

    N-(2-methylphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-3-carboxamide: Lacks the methoxy group on the phenyl ring.

    N-(2-methoxy-5-methylphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-2-carboxamide: Has a different substitution pattern on the piperidine ring.

These comparisons highlight the structural differences and potential variations in biological activity and chemical reactivity.

Biological Activity

The compound 5-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure

The compound features a complex structure comprising multiple functional groups that contribute to its biological properties. The key components include:

  • Oxadiazole moiety : Known for diverse biological activities.
  • Pyrazolo[1,5-d][1,2,4]triazin core : Associated with various pharmacological effects.
  • Chlorophenyl and fluorophenyl substituents : These groups enhance the compound's lipophilicity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : The oxadiazole is formed through condensation reactions involving appropriate precursors.
  • Coupling with Pyrazolo Triazine : The oxadiazole derivative is then coupled with a pyrazolo triazine moiety under specific conditions to yield the final product.

Biological Activity

The biological activity of this compound has been explored in various studies. Key findings include:

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[1,5-d][1,2,4]triazin exhibit significant cytotoxic effects against cancer cell lines. For instance:

  • In vitro assays showed that compounds similar to the target molecule can induce apoptosis in breast cancer (MCF-7) and liver cancer (HepG2) cells with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on structural modifications .

Antimicrobial Properties

Compounds within the oxadiazole class have exhibited antimicrobial activities:

  • Studies reported notable efficacy against various bacterial strains and fungi. The presence of the oxadiazole ring is crucial for this activity .

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Pathways : Targeting enzymes involved in nucleic acid synthesis and protein translation.
  • Disruption of Cellular Processes : Interfering with metabolic pathways critical for cell survival and proliferation.

Case Studies

Several studies have investigated the biological effects of compounds related to the target molecule:

  • Antifungal Activity Study :
    • A series of pyrazole derivatives were synthesized and tested against common phytopathogenic fungi. Results indicated substantial antifungal activity correlating with specific structural features .
  • Cytotoxicity Assessment :
    • A comparative study evaluated various derivatives against human cancer cell lines. Modifications in substituents led to enhanced cytotoxicity, highlighting the importance of chemical structure in determining biological efficacy .

Data Summary

Biological ActivityObserved EffectsIC50 Values
AnticancerInduces apoptosis in MCF-7 and HepG22.32 - 10.10 µg/mL
AntimicrobialEffective against bacterial strainsVaries by strain
AntifungalSignificant activity against fungiVaries by compound

Properties

IUPAC Name

5-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFN6O2/c21-14-5-1-13(2-6-14)19-24-18(30-26-19)10-27-20(29)17-9-16(25-28(17)11-23-27)12-3-7-15(22)8-4-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLZTVJPMLTPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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